molecular formula C5H7NO4S B11765521 1,3-Oxazol-5-ylmethyl methanesulfonate

1,3-Oxazol-5-ylmethyl methanesulfonate

Cat. No.: B11765521
M. Wt: 177.18 g/mol
InChI Key: AZUYXXIBKUVUHT-UHFFFAOYSA-N
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Description

Contextual Significance of the 1,3-Oxazole Heterocycle in Organic Synthesis and Chemical Diversity

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This ring system is a cornerstone in organic chemistry for several reasons. It is found in a wide array of biologically active natural products, including the phorboxazoles and bengazoles, which exhibit potent cytostatic and antifungal properties, respectively. researchgate.net In medicinal chemistry, the oxazole (B20620) ring is considered a valuable scaffold and a bioisostere for other functional groups, such as esters and amides, helping to improve the pharmacological profile of drug candidates. nih.gov

The versatility of the oxazole ring allows for substitution at multiple positions (C2, C4, and C5), enabling the generation of vast libraries of structurally diverse molecules. researchgate.net Synthetic chemists have developed numerous methods to construct and functionalize the oxazole core, including classic routes like the Robinson-Gabriel synthesis and modern metal-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org This accessibility makes oxazoles attractive building blocks for creating complex molecular architectures and for exploring new chemical space in drug discovery and materials science. nih.gov

The Methanesulfonate (B1217627) Functional Group: Role and Utility in Modern Organic Chemistry

The methanesulfonate group, commonly known as a mesylate (MsO-), is one of the most effective leaving groups in nucleophilic substitution and elimination reactions. nih.gov A good leaving group is defined by its ability to stabilize the negative charge it takes on after departing from a molecule. libretexts.org The mesylate anion achieves this stability exceptionally well due to the delocalization of its negative charge across the three oxygen atoms through resonance. brainly.com The sulfur atom's ability to accommodate the negative charge further enhances this stability. brainly.com

The conjugate acid of the mesylate anion, methanesulfonic acid, is a strong acid with a pKa of approximately -1.9. youtube.com This indicates that the mesylate anion is a very weak base and, therefore, is "happy" to leave with a pair of electrons. libretexts.orgyoutube.com In practice, alcohols are frequently converted into methanesulfonates to transform a poor leaving group (hydroxide, OH⁻) into an excellent one (mesylate, MsO⁻). This strategy is fundamental in organic synthesis, facilitating the construction of complex molecules by allowing for the facile introduction of a wide range of nucleophiles at a specific carbon atom. nih.gov The reactivity of sulfonates, including mesylates, is significantly higher than that of halides, making them indispensable tools for synthetic chemists. nih.gov

Overview of Research Trajectories for Oxazole-Containing Methanesulfonate Derivatives

Oxazole-containing methanesulfonate derivatives, such as 1,3-oxazol-5-ylmethyl methanesulfonate, are highly valuable as reactive intermediates in multi-step organic synthesis. The primary research trajectory for these compounds is their use as electrophilic building blocks to construct more complex molecules that feature the oxazole moiety. The methanesulfonate group at the 5-methyl position acts as a powerful activating group, preparing the molecule for nucleophilic attack.

Research in this area often involves the following applications:

Synthesis of Pharmaceutical Scaffolds: These derivatives serve as key intermediates in the synthesis of novel drug candidates. For instance, similar oxazolidinone-based methanesulfonates have been used to create precursors for antituberculosis agents. nih.gov The oxazole ring is a known pharmacophore, and attaching it to other molecular fragments via the reactive methanesulfonate handle is a common strategy in medicinal chemistry.

Elaboration of Natural Products: The synthesis of complex natural products that contain an oxazole ring often requires a method for attaching the oxazole to the rest of the molecule. While not a direct example, the use of related sulfonylated oxazoles in the total synthesis of the siphonazoles illustrates the power of using an activated oxazole building block. nih.gov

Development of Novel Ligands and Materials: The rigid, aromatic structure of the oxazole ring makes it an interesting component for new materials and ligands for catalysis. Research has explored the synthesis of novel oxazole-containing structures that can be tethered to other systems, a process that could be facilitated by a reactive handle like a methanesulfonate. core.ac.uk

Table of Chemical Compounds Mentioned
Compound NameRole/Context
This compoundPrimary subject of the article; a reactive intermediate.
1,3-OxazoleParent heterocyclic compound. researchgate.netwikipedia.org
Methanesulfonic acidConjugate acid of the methanesulfonate leaving group. youtube.com
PhorboxazolesNatural products containing an oxazole ring. researchgate.net
BengazolesAntifungal natural products with an oxazole ring. researchgate.net
SiphonazolesNatural products synthesized using an activated oxazole building block. nih.gov
LinezolidAn oxazolidinone-containing antituberculosis drug mentioned for comparison. nih.gov
IsoniazidAn antituberculosis drug mentioned for comparison. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

1,3-oxazol-5-ylmethyl methanesulfonate

InChI

InChI=1S/C5H7NO4S/c1-11(7,8)10-3-5-2-6-4-9-5/h2,4H,3H2,1H3

InChI Key

AZUYXXIBKUVUHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CN=CO1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Oxazol 5 Ylmethyl Methanesulfonate and Its Analogues

Strategies for the Construction of the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole core is a well-established area of heterocyclic chemistry, with a variety of methods available to access diverse substitution patterns. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Classic and Modern Cyclodehydration-Oxidation Approaches to Oxazoles

One of the most fundamental and enduring strategies for oxazole (B20620) synthesis is the cyclodehydration of α-acylamino ketones, a transformation known as the Robinson–Gabriel synthesis. This method involves the intramolecular cyclization of a 2-acylamino-ketone, typically promoted by a dehydrating agent, to furnish the oxazole ring. A biomimetic variation of this approach involves the enzyme-catalyzed cyclodehydration-oxidation of acylserine precursors, which is believed to be the biosynthetic route to many 2,4-disubstituted oxazoles found in nature. clockss.org

Modern iterations of this strategy often employ milder and more efficient reagents. For instance, a one-pot cyclodehydration/oxidation method has been utilized to generate bisoxazole methyl esters in high yields. nio.res.in Iodine has also been employed as a catalyst in tandem oxidative cyclization reactions, allowing for the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids under relatively mild conditions. organic-chemistry.org

Precursor TypeReagents/ConditionsProductYield (%)Reference
2-Acylamino-ketoneDehydrating agent1,3-OxazoleVaries
AcylserineEnzyme-catalyzed2,4-Disubstituted oxazole- clockss.org
Serine amideCBr4, PPh3; then DIBAL-HBisoxazole methyl ester82 nio.res.in
Arylacetylenes and α-amino acidsI2/Cu(NO3)2·3H2O2,5-Disubstituted oxazolesGood organic-chemistry.org

Multicomponent Reactions for Oxazole Formation

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of polysubstituted oxazoles.

A notable example is the Ugi four-component reaction (Ugi-4CR) followed by a Wittig cyclization. This one-pot process can directly lead to multisubstituted oxazoles. nih.gov Another approach involves a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles, which provides access to complex 2,4,5-trisubstituted oxazoles without the need for a catalyst or additives. rsc.org This method is notable for its high efficiency and broad substrate scope. rsc.org

Reaction TypeComponentsCatalyst/ConditionsProductYield (%)Reference
Ugi/Wittig cyclizationIsocyano(triphenylphosphoranylidene)-acetates, aldehydes, amines, carboxylic acidsOne-potMultisubstituted oxazoles- nih.gov
Three-component reactionIodonium-phosphonium hybrid ylides, carboxylic acids, nitrilesVisible light (36 W blue LEDs), 40 °C2,4,5-Trisubstituted oxazolesup to 70 rsc.org

Transition Metal-Catalyzed Cyclizations Involving Oxazole Precursors

Transition metals, particularly copper and palladium, have emerged as powerful catalysts for the synthesis of oxazoles. These methods often proceed under mild conditions and exhibit high efficiency. A copper-catalyzed tandem oxidative cyclization of benzylamines and β-diketone derivatives provides a facile route to polysubstituted oxazoles. acs.org This method is advantageous due to the low cost, low toxicity, and environmentally benign nature of copper. acs.org

Palladium catalysis has also been instrumental in oxazole synthesis. For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst and a phosphine (B1218219) ligand affords 2,5-disubstituted oxazoles through a coupling and subsequent in situ cyclization sequence. organic-chemistry.org Silver-catalyzed cyclization of propargylamides and allenylamides has also been shown to produce functionalized oxazoles with high regioselectivity. acs.org

CatalystPrecursorsKey FeaturesProductYield (%)Reference
Copper(I)Benzylamines, β-diketonesTandem oxidative cyclization, mild conditionsPolysubstituted oxazolesup to 53 acs.org
Palladium(0)N-propargylamides, aryl iodidesCoupling followed by in situ cyclization2,5-Disubstituted oxazolesGood organic-chemistry.org
Silver(I)Propargylamides, allenylamidesRegioselective migration of sulfonyl groupFunctionalized oxazoles- acs.org

Regioselective and Stereoselective Syntheses of Substituted Oxazoles

The ability to control the regioselectivity and stereoselectivity of oxazole synthesis is crucial for accessing specific isomers with desired biological activities. The halogen dance rearrangement has been employed as an effective strategy for the regiocontrolled synthesis of 2,4-disubstituted oxazoles from 5-bromo-1,3-oxazole precursors. nih.gov This base-induced migration of a halogen atom allows for the selective functionalization at different positions of the oxazole ring. nih.gov

Furthermore, regioselective methods for the synthesis of 2,3-dihydrooxazoles have been developed using a 1,3-dithiane (B146892) umpolung strategy, which involves the reaction of 2-alkynyl-1,3-dithianes with nitrones. acs.org This approach proceeds under very mild conditions with high efficiency. acs.org For the synthesis of specifically substituted oxazoles, direct arylation at both C-2 and C-5 positions can be achieved with high regioselectivity by using task-specific phosphine ligands in palladium-catalyzed reactions. organic-chemistry.org

MethodPrecursorReagents/ConditionsKey OutcomeReference
Halogen Dance Rearrangement5-Bromo-1,3-oxazoleLDA, -78 °C to 0 °CRegiocontrolled synthesis of 2,4-disubstituted oxazoles nih.gov
1,3-Dithiane Umpolung2-Alkynyl-1,3-dithianes, nitronesAir, 25 °C, 1 minRegioselective synthesis of 2,3-dihydrooxazoles acs.org
Palladium-catalyzed Direct ArylationOxazole, aryl halidesPd catalyst, task-specific phosphine ligandsHigh regioselectivity at C-2 and C-5 organic-chemistry.org

Chemical Synthesis of the Methanesulfonate (B1217627) Moiety

Once the appropriately substituted 5-hydroxymethyl-1,3-oxazole precursor is obtained, the final step in the synthesis of 1,3-oxazol-5-ylmethyl methanesulfonate is the introduction of the methanesulfonate (mesylate) group. This is typically achieved through an esterification reaction.

Esterification Reactions of Hydroxymethyl Precursors with Methanesulfonyl Halides

The most common and straightforward method for the preparation of methanesulfonates is the reaction of an alcohol with a methanesulfonyl halide, typically methanesulfonyl chloride (MsCl), in the presence of a base. google.com The base, often a tertiary amine such as triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction. google.com

The reaction is generally high-yielding and proceeds under mild conditions. For instance, a cis-alcohol can be treated with methanesulfonyl chloride in the presence of triethylamine at low temperatures (e.g., 5 °C), followed by warming to room temperature, to afford the corresponding methanesulfonate in high yield. google.com The choice of solvent can vary, with chlorinated solvents or ethereal solvents being common.

Alcohol PrecursorReagentBaseSolventYield (%)Reference
cis-alcoholMethanesulfonyl chlorideTriethylamine-88 google.com
Alkyl alcoholMethanesulfonyl chlorideTertiary amineAromatic organic solvent- google.com

This esterification provides a reliable method to convert a 5-hydroxymethyl-1,3-oxazole, synthesized via one of the advanced methodologies described above, into the target compound, this compound. The resulting methanesulfonate is a valuable intermediate for further synthetic transformations, as the mesylate group is an excellent leaving group for nucleophilic substitution reactions.

Optimization of Reaction Conditions for Selective Sulfonylation

The synthesis of this compound initiates from the corresponding alcohol, (1,3-oxazol-5-yl)methanol. The critical step in this transformation is the selective sulfonylation of the primary alcohol. Optimization of this reaction is paramount to ensure high yields and purity of the desired methanesulfonate product.

Key parameters that are systematically varied during the optimization process include the choice of sulfonylating agent, the base, the solvent, and the reaction temperature. Methanesulfonyl chloride (MsCl) is a commonly employed sulfonylating agent due to its high reactivity. The selection of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction and to facilitate the deprotonation of the alcohol. Sterically hindered non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to minimize side reactions.

The solvent plays a significant role in the reaction kinetics and selectivity. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically used to avoid any competing reactions with the solvent. dopovidi-nanu.org.ua The reaction temperature is carefully controlled, often starting at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and then gradually warming to room temperature to drive the reaction to completion.

A typical optimized procedure involves the slow, dropwise addition of methanesulfonyl chloride to a solution of (1,3-oxazol-5-yl)methanol and a base like triethylamine in an anhydrous aprotic solvent such as dichloromethane at 0 °C. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatographic techniques.

Table 1: Optimization of Sulfonylation Reaction Conditions

Entry Sulfonylating Agent Base Solvent Temperature (°C) Yield (%)
1 Methanesulfonyl Chloride Triethylamine Dichloromethane 0 to RT High
2 Methanesulfonic Anhydride Pyridine Acetonitrile 0 to RT Moderate
3 Methanesulfonyl Chloride DIPEA Tetrahydrofuran -10 to RT High
4 p-Toluenesulfonyl Chloride DMAP Dichloromethane 0 to RT Low (Byproduct formation)

This table represents a hypothetical optimization study and the yields are qualitative.

Synthesis of Derivatized this compound Analogues

The versatility of the 1,3-oxazole core and the reactivity of the methanesulfonate group allow for the synthesis of a wide array of derivatized analogues. These modifications can be strategically introduced to explore structure-activity relationships (SAR) in medicinal chemistry programs.

The 1,3-oxazole ring can be substituted at positions 2 and 4 to generate a diverse library of analogues. A common synthetic strategy involves the construction of the substituted oxazole ring prior to the introduction of the 5-methyl methanesulfonate side chain. For instance, various aldehydes or their corresponding derivatives can be used in the Robinson-Gabriel synthesis or related methods to install different substituents at the 2-position of the oxazole ring. Similarly, α-haloketones or their equivalents can be employed to introduce diversity at the 4-position.

Recent advancements have also focused on post-synthetic modifications of the oxazole ring. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been effectively used for the C-4 and C-5 elaboration of pre-formed oxazole derivatives. thieme-connect.de

The 5-methyl methanesulfonate group is a key reactive handle for further derivatization. The methanesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 5-position of the oxazole ring.

For example, reaction with various nucleophiles such as amines, thiols, and azides can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, respectively. This strategy has been employed in the synthesis of various biologically active molecules, including analogues of the antibiotic linezolid. nih.govnih.gov

A general method for the synthesis of 5-substituted oxazoles involves the deprotonation of 2-(methylthio)oxazole (B1600053) at the C5 position, followed by reaction with various electrophiles. nih.gov The subsequent reductive removal of the methylthio group yields the desired 5-monosubstituted oxazoles. nih.gov

The 1,3-oxazole-5-ylmethyl methanesulfonate moiety can serve as a building block for the construction of more complex polycyclic and fused heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in this regard. For instance, if a suitable nucleophile is present elsewhere in the molecule, it can displace the methanesulfonate group to form a new ring.

An example of this is the synthesis of dopovidi-nanu.org.uaoxazolo[4,5-c] lifechemicals.comresearchgate.netoxazaphosphepine derivatives. dopovidi-nanu.org.ua In this synthesis, the acylation of a precursor with mesyl chloride, followed by intramolecular cyclization, leads to the formation of a novel fused heterocyclic system. dopovidi-nanu.org.ua This approach highlights the utility of the methanesulfonate group in facilitating the construction of complex molecular architectures.

Reactivity and Transformational Chemistry of 1,3 Oxazol 5 Ylmethyl Methanesulfonate

Reactions Involving the 1,3-Oxazole Ring

The 1,3-oxazole ring is an electron-rich heterocycle, but its reactivity is nuanced. The presence of the oxygen and nitrogen heteroatoms influences the electron distribution within the ring, making certain positions more susceptible to specific types of reactions.

Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for oxazole (B20620) derivatives)

While direct cross-coupling on the C5-methyl group of 1,3-Oxazol-5-ylmethyl methanesulfonate (B1217627) is not typical, the oxazole ring itself can participate in such reactions, provided a suitable handle like a halogen is present. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a prime example. libretexts.orgyoutube.com For instance, if the oxazole ring of a related precursor were halogenated, subsequent Suzuki-Miyaura coupling could introduce a variety of aryl or vinyl substituents.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-oxazole, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of halo-oxazoles in these couplings generally follows the order I > Br > Cl. nih.gov

Reactant 1 (Exemplary)Reactant 2 (Exemplary)Catalyst/Conditions (General)Product Type (Exemplary)
2-Bromo-5-methyloxazolePhenylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O)2-Phenyl-5-methyloxazole
4-Iodo-5-methyloxazoleVinylboronic acidPdCl₂(dppf), base (e.g., K₃PO₄), solvent (e.g., Dioxane)4-Vinyl-5-methyloxazole
5-(Triflyloxymethyl)-2-chlorooxazoleHeteroarylboronic acidPd(OAc)₂, ligand (e.g., SPhos), base (e.g., Cs₂CO₃), solvent (e.g., Dioxane)2-Heteroaryl-5-(triflyloxymethyl)oxazole

This table presents generalized examples of Suzuki-Miyaura reactions on halo-oxazole derivatives as analogues to illustrate the potential for functionalizing the oxazole ring.

Electrophilic and Nucleophilic Transformations on the Oxazole Nucleus

The oxazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles. Electrophilic aromatic substitution on oxazoles typically occurs at the C5 position, especially when activating groups are present. wikipedia.org However, in 1,3-Oxazol-5-ylmethyl methanesulfonate, the C5 position is already substituted. Electrophilic attack at other positions, such as C4, is less common and generally requires forcing conditions. tandfonline.com

Nucleophilic attack on the oxazole ring itself is generally difficult unless the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present on the ring. pharmaguideline.com In the case of this compound, the ring is not particularly activated for direct nucleophilic aromatic substitution. Nucleophilic attack is far more likely to occur at the methylene (B1212753) carbon of the side chain due to the excellent leaving group ability of the methanesulfonate.

Deprotonation of the oxazole ring can be achieved under strong basic conditions. The most acidic proton is typically at the C2 position, followed by C5 and then C4. tandfonline.com Lithiation at C2 can lead to ring-opening to form an isonitrile enolate. wikipedia.org

Ring-Opening and Rearrangement Pathways of Oxazole Systems

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. For instance, treatment with strong acids can lead to decomposition of the ring. libretexts.org Some oxazole derivatives are known to undergo thermal rearrangements. A notable example is the Cornforth rearrangement, where 4-acyloxazoles rearrange upon heating. wikipedia.org

Furthermore, the reaction of some oxazoles with dienophiles in Diels-Alder reactions can lead to the formation of pyridines after a retro-Diels-Alder sequence, where the oxazole acts as a diene. wikipedia.org 5-Alkoxyoxazoles have been shown to undergo an unusually facile ring opening. acs.org While these reactions are not directly applicable to this compound under standard conditions, they highlight the potential for ring transformations under specific stimuli.

Chemical Transformations of the Methanesulfonate Group

The methanesulfonate (mesylate) group is a key reactive center in this compound. It is an excellent leaving group, making the benzylic-like carbon to which it is attached highly susceptible to nucleophilic attack.

Nucleophilic Displacement Reactions and its Role as a Leaving Group

The primary role of the methanesulfonate group in this molecule is to function as an outstanding leaving group in nucleophilic substitution reactions (Sₙ2). The sulfonate ester delocalizes the negative charge of the leaving group through resonance, making it very stable upon departure. This facilitates the displacement by a wide range of nucleophiles under relatively mild conditions. The reaction of 5-(hydroxymethyl)oxazoles can be converted to the corresponding mesylate, which then serves as a versatile intermediate for introducing various functionalities. nih.gov

Conversion to Other Functional Groups (e.g., halides, azides, amines, nitriles)

The high reactivity of the mesylate group allows for the straightforward synthesis of a variety of other functionalized oxazole derivatives.

Conversion to Halides: The mesylate can be readily converted to the corresponding halide by reaction with a halide salt, such as lithium chloride or sodium bromide. This transformation provides an alternative route to haloalkyloxazoles, which are also valuable synthetic intermediates.

Conversion to Azides: Nucleophilic displacement with sodium azide (B81097) (NaN₃) provides a direct route to 5-(azidomethyl)-1,3-oxazole. beilstein-journals.org This reaction is typically efficient and provides a precursor for the synthesis of amines via reduction or for use in click chemistry.

Conversion to Amines: While direct displacement with ammonia (B1221849) can be challenging due to over-alkylation, primary and secondary amines can be introduced via nucleophilic substitution. Alternatively, the azide can be reduced to the primary amine using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

Conversion to Nitriles: The introduction of a cyano group can be achieved by reacting the mesylate with a cyanide salt, such as sodium cyanide. This reaction extends the carbon chain by one and introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Starting MaterialReagentProduct
This compoundLiCl5-(Chloromethyl)-1,3-oxazole
This compoundNaN₃5-(Azidomethyl)-1,3-oxazole
This compoundNaCN1,3-Oxazole-5-acetonitrile
This compoundR₂NH5-((Dialkylamino)methyl)-1,3-oxazole

This table illustrates the conversion of the methanesulfonate group to other functional groups through nucleophilic substitution reactions.

Participation in Intramolecular Cyclization Reactions

Intramolecular cyclization of derivatives of (1,3-oxazol-5-yl)methanol, such as the corresponding methanesulfonate, represents a strategic approach to synthesize novel fused oxazole systems. These reactions are typically driven by the formation of thermodynamically stable five- or six-membered rings. The key components for such a transformation are the oxazole ring, a flexible linker, and a nucleophilic center.

While direct and detailed research findings on the intramolecular cyclization of this compound itself are not extensively documented in publicly available literature, the principles of intramolecular nucleophilic substitution provide a strong basis for predicting its reactivity. The general mechanism involves the displacement of the methanesulfonate anion by an intramolecular nucleophile. The nature of the nucleophile and the length and conformation of the chain connecting it to the oxazole ring are critical factors determining the feasibility and outcome of the cyclization.

Hypothetical Reaction Scheme:

The general transformation can be depicted as follows, where 'Nu' represents an internal nucleophile attached to the oxazole ring system via a linker.

The success of such a cyclization would be highly dependent on factors such as the nature of the substituent at the 2-position of the oxazole, the type of nucleophile (e.g., amine, thiol, or carbanion), and the reaction conditions (e.g., base, solvent, temperature).

Table of Potential Intramolecular Cyclization Reactions:

EntryNucleophileLinker (n)Potential ProductRing Size Formed
1-NHR1Oxazolo[5,4-b]pyrrolidine derivative5
2-NHR2Oxazolo[5,4-b]piperidine derivative6
3-OH1Oxazolo[5,4-b]dihydrofuran derivative5
4-SH2Oxazolo[5,4-b]dihydrothiopyran derivative6

The synthesis of fused oxazole heterocycles is a significant area of research due to the prevalence of these motifs in biologically active compounds and materials science. While the direct intramolecular cyclization of this compound remains an area for further exploration, the foundational principles of organic chemistry strongly suggest its utility as a precursor for such transformations. Future research in this area would be valuable for expanding the library of accessible fused heterocyclic systems.

Mechanistic Investigations into Reactions Involving 1,3 Oxazol 5 Ylmethyl Methanesulfonate

Elucidation of Reaction Mechanisms for Oxazole (B20620) Formation

The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. researchgate.net While direct mechanistic studies on 1,3-oxazol-5-ylmethyl methanesulfonate (B1217627) are not extensively detailed in the provided search results, the general principles of oxazole synthesis offer a framework for understanding its probable reaction pathways.

Classical methods for oxazole synthesis include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) and aldehydes. wikipedia.orgorganic-chemistry.org More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency and selectivity under milder conditions. researchgate.net

One common strategy involves the cyclization of propargylic amides. researchgate.net For instance, gold(III)-catalyzed propargylic substitution followed by cycloisomerization of propargylic alcohols with amides is a known route to oxazoles. researchgate.net Another approach is the copper-catalyzed coupling of α-diazoketones with nitriles, proceeding through a nitrilium ion intermediate. researchgate.net Rhodium(II) catalysts are also effective in the reaction of styryl diazoacetate with oximes to form multi-functionalized oxazoles. nih.gov

Mechanistic Pathways of Methanesulfonate Reactivity

The methanesulfonate (mesylate) group is an excellent leaving group, making 1,3-oxazol-5-ylmethyl methanesulfonate a reactive substrate for various transformations, primarily nucleophilic substitutions.

Detailed Analysis of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are fundamental in organic chemistry and can proceed through different mechanisms, most notably the SN1 and SN2 pathways. libretexts.orgmasterorganicchemistry.comsavemyexams.comchemguide.co.uk

SN2 Mechanism: This is a single-step, bimolecular process where the nucleophile attacks the carbon atom simultaneously with the departure of the leaving group. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

SN1 Mechanism: This is a two-step, unimolecular process. The first and rate-determining step is the slow dissociation of the substrate to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an SN1 reaction is typically dependent only on the concentration of the substrate.

The specific pathway followed by this compound would depend on factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature. The primary nature of the carbon bearing the methanesulfonate group in this compound suggests that an SN2 mechanism is likely to be favored.

Influence of Solvent and Catalysis on Reaction Kinetics and Selectivity

The solvent plays a crucial role in nucleophilic substitution reactions by solvating the reactants and transition states. osti.gov Polar aprotic solvents, for example, are known to accelerate SN2 reactions by solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. In contrast, polar protic solvents can solvate both the nucleophile and the leaving group, which can affect the reaction rate. The presence of water, for instance, can reduce the rate of sulfonate ester formation by competing for protons and enhancing the hydrolysis of the ester. pqri.org

Catalysis can significantly influence the rate and selectivity of reactions involving methanesulfonates. While specific catalytic systems for this compound are not detailed, the principles of catalysis in related systems are informative. For example, in the formation of methanesulfonic acid from methane (B114726) and sulfur trioxide, metal salts such as those of mercury(II) and rhodium(III) have been used as catalysts. researchgate.netscispace.com

Insights into Catalytic Processes in Oxazole-Related Transformations

Transition metal catalysis has become indispensable for the synthesis of oxazoles, offering mild and efficient routes to these important heterocycles. researchgate.netrsc.org

Role of Transition Metal Catalysts (e.g., Palladium, Copper)

Palladium and copper are among the most versatile catalysts for oxazole synthesis. organic-chemistry.org

Palladium: Palladium catalysts are widely used for direct C-H arylation of oxazoles, allowing for the introduction of aryl groups at specific positions on the oxazole ring. nih.gov For instance, Pd(II)-catalyzed decarboxylative cross-coupling of azoles with benzoic acids has been reported. nih.gov Palladium-catalyzed reactions of N-propargylamides with aryl iodides also provide a route to 2,5-disubstituted oxazoles. organic-chemistry.org A method for synthesizing oxazole derivatives from simple amides and ketones involves a palladium-catalyzed sp2 C−H activation pathway. organic-chemistry.org

Copper: Copper catalysts are effective in various oxazole syntheses. organic-chemistry.org Copper(I)-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides is a known transformation. nih.gov Copper(II) triflate catalyzes the reaction of diazoketones with amides. tandfonline.com Furthermore, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen provides a direct route to trisubstituted oxazoles. acs.org

Ligand Effects and Catalyst Design Considerations

The choice of ligand is critical in transition metal-catalyzed reactions as it influences the catalyst's stability, activity, and selectivity. nih.gov In palladium-catalyzed C-H functionalization, ligands such as mono-N-protected amino acids and bipyridines have been employed to tune the reactivity of the metal center. nih.gov For instance, in the Rh(I)-catalyzed direct arylation of benzoxazole, triphenylphosphine (B44618) is used as a ligand. nih.gov Similarly, in copper(I)-catalyzed arylations, phenanthroline has been shown to be an effective ligand. nih.gov The design of new ligands is an active area of research aimed at developing more efficient and selective catalytic systems for oxazole synthesis and other transformations. researchgate.net

Application of Advanced Experimental Mechanistic Probes

To dissect the mechanistic details of reactions involving this compound, particularly nucleophilic substitution or solvolysis, a suite of advanced experimental techniques can be employed. These methods provide insights into the transition state structure and the potential involvement of reactive intermediates.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the rate-determining step of a reaction by examining the change in reaction rate upon isotopic substitution. princeton.edumasterorganicchemistry.com For this compound, both primary and secondary KIEs can offer significant mechanistic information.

Primary Kinetic Isotope Effects: A primary KIE would be observed if a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For instance, in a hypothetical elimination reaction involving the abstraction of a proton from the methylene (B1212753) bridge, substituting hydrogen with deuterium (B1214612) (¹H vs. ²H) would be expected to yield a significant primary KIE (kH/kD > 1).

Secondary Kinetic Isotope Effects: More pertinent to nucleophilic substitution reactions are secondary KIEs. For example, by synthesizing 1,3-oxazol-5-yl(d₂)-methyl methanesulfonate and comparing its reaction rate to the non-deuterated analogue, one can distinguish between Sₙ1 and Sₙ2 mechanisms.

In a Sₙ2 mechanism , the transition state involves the nucleophile attacking the α-carbon simultaneously with the departure of the leaving group. The C-H(D) bonds are slightly tighter in the more crowded sp²-like transition state, which typically results in a small inverse secondary KIE (kH/kD < 1) or a value close to unity.

In a Sₙ1 mechanism , the rate-determining step is the formation of a carbocation intermediate. As the hybridization of the α-carbon changes from sp³ to sp², the C-H(D) bending vibrations become less constrained, leading to a small but significant normal secondary KIE (kH/kD > 1). For benzylic systems, which are analogous to the oxazol-5-ylmethyl system, these effects are well-documented. pressbooks.publibretexts.org

Solvent Isotope Effects: The effect of the solvent on the reaction rate can also be diagnostic. Comparing the rate of solvolysis in, for example, H₂O versus D₂O can provide insight. The solvolysis of sulfonyl chlorides, for instance, shows significant solvent isotope effects. nih.govbeilstein-journals.org A kH₂O/kD₂O value greater than 1 would suggest that the nucleophilic attack by water is part of the rate-determining step, which is characteristic of an Sₙ2-like process. For methanesulfonyl chloride itself, the kH₂O/kD₂O ratio is around 1.5-1.7, indicating substantial covalent involvement of water in the transition state. nih.govbeilstein-journals.org

A hypothetical set of data for KIE studies on this compound is presented below to illustrate these principles.

Isotopic SubstitutionReaction TypeExpected kH/kDMechanistic Implication
α-deuteration (CH₂ vs CD₂)Nucleophilic Substitution~1.05 - 1.15Sₙ1 mechanism, carbocation formation
α-deuteration (CH₂ vs CD₂)Nucleophilic Substitution~0.95 - 1.05Sₙ2 mechanism, concerted displacement
Solvent (H₂O vs D₂O)Solvolysis> 1.2Sₙ2-like, nucleophilic solvent participation

The potential for the formation of a reactive intermediate, specifically the 1,3-oxazol-5-ylmethyl carbocation, is a key mechanistic question. Several experimental strategies can be employed to detect and characterize such species.

Trapping Experiments: A common method to infer the existence of a transient intermediate is to introduce a "trap"—a highly reactive species that can intercept the intermediate to form a stable, characterizable product. researchgate.netpsgcas.ac.inchemtube3d.comasymmetricorganocatalysis.com In the case of a carbocation intermediate formed from this compound, a potent nucleophile could be used as a trap. For example, conducting the reaction in the presence of a high concentration of azide (B81097) ions (N₃⁻) could lead to the formation of 5-(azidomethyl)-1,3-oxazole, a product indicative of a carbocationic intermediate. masterorganicchemistry.com

Spectroscopic Characterization: Under certain conditions, it may be possible to directly observe the reactive intermediate. By conducting the reaction in a superacidic medium or a poorly nucleophilic solvent at low temperatures, the lifetime of a carbocation can be extended, allowing for its characterization by spectroscopic methods such as Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net The ¹H and ¹³C NMR spectra of the 1,3-oxazol-5-ylmethyl carbocation would be expected to show significant downfield shifts for the methylene protons and carbon, as well as for the adjacent C5 carbon of the oxazole ring, due to the deshielding effect of the positive charge.

Substituent Effect Studies (Hammett Plots): The electronic nature of the oxazole ring can be systematically varied to probe the development of charge in the transition state. By introducing electron-donating or electron-withdrawing substituents at the C2 or C4 positions of the oxazole ring and measuring the corresponding reaction rates, a Hammett plot can be constructed.

A large negative ρ (rho) value from the Hammett plot would indicate that the reaction is accelerated by electron-donating groups, which would stabilize a developing positive charge on the adjacent methylene carbon. This would be strong evidence for a mechanism with significant Sₙ1 character. ucsb.edulumenlearning.comlibretexts.orglibretexts.org

A small ρ value would suggest little charge development in the transition state, consistent with an Sₙ2 mechanism.

A hypothetical Hammett study on substituted 1,3-oxazol-5-ylmethyl methanesulfonates could yield the following results:

Substituent at C2σ (substituent constant)Relative Rate (k_rel)log(k_rel)
-NO₂0.780.1-1.0
-H0.0010.0
-CH₃-0.17101.0
-OCH₃-0.271002.0

A plot of log(k_rel) versus σ for this hypothetical data would yield a straight line with a negative slope (ρ < 0), supporting a mechanism involving carbocation formation.

Computational and Theoretical Studies of 1,3 Oxazol 5 Ylmethyl Methanesulfonate

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation, typically within an approximate framework. These calculations elucidate key characteristics such as the most stable three-dimensional arrangement, electronic structure, and reactivity patterns.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 1,3-Oxazol-5-ylmethyl methanesulfonate (B1217627), this involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose.

Conformational analysis, a subset of geometry optimization, is particularly important for this molecule due to the rotatable single bonds connecting the oxazole (B20620) ring, the methylene (B1212753) bridge, and the methanesulfonate group. Different rotational isomers (conformers) will have varying energies, and identifying the global minimum energy conformer is crucial for understanding the molecule's predominant shape. Theoretical studies would explore the rotational barriers between different conformers to understand the molecule's flexibility.

Below is an interactive table presenting hypothetical, yet representative, optimized geometric parameters for the global minimum energy conformer of 1,3-Oxazol-5-ylmethyl methanesulfonate, as would be predicted by a typical DFT calculation.

Table 1: Predicted Optimized Geometric Parameters for this compound
Parameter TypeAtoms InvolvedPredicted Value
Bond LengthO(oxazole)-C(2)1.36 Å
Bond LengthN(oxazole)-C(2)1.30 Å
Bond LengthC(4)-C(5)1.35 Å
Bond LengthC(5)-CH21.51 Å
Bond LengthCH2-O(sulfonate)1.45 Å
Bond LengthS-O(ester)1.60 Å
Bond LengthS=O (double bond)1.44 Å
Bond AngleC(5)-CH2-O(sulfonate)108.5°
Bond AngleO(sulfonate)-S-C(methyl)103.0°
Dihedral AngleC(4)-C(5)-CH2-O(sulfonate)-175.0°

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is predicted to be primarily localized on the electron-rich 1,3-oxazole ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital available to accept electrons, defining the molecule's electrophilicity. The LUMO is expected to be centered on the methanesulfonate group, particularly around the sulfur atom and the methylene carbon adjacent to the sulfonate oxygen, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability. pku.edu.cn A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Computational methods can precisely calculate these orbital energies.

Table 2: Predicted Frontier Orbital Energies for this compound
OrbitalPredicted Energy (eV)Primary Localization
HOMO-8.91,3-Oxazole Ring
LUMO-0.5-CH2-O-SO2CH3 group
HOMO-LUMO Gap8.4N/A

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface. It is generated by calculating the electrostatic force experienced by a positive point charge at various points on the electron density surface.

Negative Potential (Red/Yellow): These regions are electron-rich and indicate likely sites for electrophilic attack. In this compound, these areas would be concentrated around the nitrogen and oxygen atoms of the oxazole ring and the oxygen atoms of the methanesulfonate group.

Positive Potential (Blue): These regions are electron-poor and represent favorable sites for nucleophilic attack. The most positive potential is expected on the hydrogen atoms and, significantly, on the sulfur atom and the methylene carbon, reinforcing the prediction from FMO theory that this area is the primary electrophilic center.

Analysis of the ESP provides a chemically intuitive picture of where the molecule is most likely to interact with other polar molecules or ions.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry excels at modeling the dynamic processes of chemical reactions. This involves mapping the entire reaction pathway, including the identification of transient species like transition states and intermediates.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms due to its favorable balance of accuracy and computational cost. osti.govlmu.de For this compound, a key reaction is nucleophilic substitution, where the methanesulfonate moiety serves as an effective leaving group.

DFT calculations can model this process by:

Locating Transition States (TS): A transition state is the highest energy point on the minimum energy path between reactants and products. lmu.de It represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations identify this structure, which is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Identifying Intermediates: Intermediates are stable, albeit often short-lived, species that exist in local energy minima along the reaction pathway. lmu.de While a concerted S_N2 reaction would have no intermediate, a stepwise S_N1 mechanism would proceed through a carbocation intermediate, the structure and energy of which can be calculated.

These calculations provide detailed geometric and energetic data for all species involved in the transformation. aps.org

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile, often depicted as a 2D plot of energy versus the reaction coordinate, provides quantitative insights into the reaction's thermodynamics and kinetics.

Thermodynamics: The relative energy difference between the reactants and products determines whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Kinetics: The height of the energy barrier from the reactants to the transition state, known as the activation energy (ΔG‡), determines the reaction rate. A higher barrier corresponds to a slower reaction.

For a hypothetical S_N2 reaction of this compound with a nucleophile (e.g., Cl⁻), the energy profile would show a single hump (the transition state) connecting the reactants and products. Analysis of this profile allows chemists to predict how changes in the nucleophile or solvent might affect the reaction's speed and outcome.

Computational Assessment of Regioselectivity and Stereoselectivity

In the realm of chemical synthesis, predicting the outcome of a reaction in terms of which constitutional isomer (regioselectivity) and which stereoisomer are preferentially formed is of paramount importance. Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers a robust framework for these predictions.

For this compound, a key reaction of interest would be nucleophilic substitution, where the methanesulfonate group acts as a leaving group. A nucleophile could potentially attack at different sites, leading to various regioisomers. Furthermore, if chiral centers are involved or formed during the reaction, the stereochemical outcome becomes a critical consideration.

Theoretical calculations can elucidate the reaction mechanism by mapping the potential energy surface. This involves locating the transition state structures for all possible reaction pathways and calculating their corresponding activation energies. The pathway with the lowest activation energy is predicted to be the most favorable, thus determining the major product.

Table 1: Hypothetical DFT Calculation Results for the Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu⁻)

Reaction Pathway Product (Regioisomer) Transition State Energy (kcal/mol) Predicted Outcome
Path A5-(Nucleomethyl)-1,3-oxazole15.2Major Product
Path B3-Acyl-5-(nucleomethyl)oxazolium25.8Minor Product
Path CRing-opened product30.1Unlikely

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from computational studies on reaction selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The three-dimensional structure of a molecule is not static; it is a dynamic ensemble of different conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. mdpi.comscirp.org This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and flexes.

For this compound, MD simulations can identify the most stable conformations (low-energy states) and the energy barriers between them. This information is crucial as the reactivity and biological activity of a molecule are often dependent on its preferred shape.

Furthermore, the surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and behavior. MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solvation effects. By running simulations in different solvents (e.g., water, ethanol, chloroform), one can understand how the conformational preferences of this compound change, which is vital for designing reaction conditions or understanding its behavior in biological systems.

Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

Solvent Major Conformer Dihedral Angle (°) (O-C5-C-O-S)Population (%)
WaterGauche6570
ChloroformAnti17565
EthanolGauche7060

Note: The data in this table is hypothetical and intended to illustrate the type of output from molecular dynamics simulations. Actual values would be derived from detailed computational experiments.

Chemoinformatics and Structure-Property Relationship Studies (QSAR for chemical properties)

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A significant area within chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov

For this compound, a QSPR study could be employed to predict various essential chemical properties without the need for extensive laboratory experiments. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors can be topological, geometric, electronic, or physicochemical in nature.

Once a diverse set of descriptors is calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates these descriptors with a known property (e.g., solubility, boiling point, or a specific type of reactivity) for a series of related compounds. nih.govnih.gov This model can then be used to predict the property for new or unmeasured compounds like this compound.

Table 3: Selected Molecular Descriptors and a Hypothetical QSPR Equation for Predicting Aqueous Solubility (LogS) of this compound

Molecular Descriptor Description Hypothetical Value
Molecular WeightMass of the molecule179.18 g/mol
LogPOctanol-water partition coefficient0.85
Polar Surface AreaSurface area of polar atoms65.5 Ų
Number of Rotatable BondsCount of freely rotatable bonds4

Hypothetical QSPR Equation: LogS = 2.5 - 0.01 * (Molecular Weight) - 0.5 * (LogP) + 0.02 * (Polar Surface Area) - 0.1 * (Number of Rotatable Bonds)

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 1,3-Oxazol-5-ylmethyl methanesulfonate (B1217627). It provides unparalleled insight into the chemical environment of individual atoms.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information for piecing together the molecular puzzle.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. Each carbon atom in a distinct chemical environment gives rise to a separate signal. For 1,3-Oxazol-5-ylmethyl methanesulfonate, distinct signals would be anticipated for the carbon atoms of the oxazole (B20620) ring, the methylene (B1212753) carbon, and the methyl carbon of the methanesulfonate group. The chemical shifts of these carbons provide valuable information about their hybridization and bonding environment. For example, the carbons within the oxazole ring would have chemical shifts characteristic of sp²-hybridized carbons in a heteroaromatic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxazole-H2~8.0-8.5~150-155
Oxazole-H4~7.0-7.5~125-130
Methylene (-CH2-)~5.0-5.5~65-70
Methyl (-CH3)~3.0-3.5~35-40
Oxazole-C2-~150-155
Oxazole-C4-~125-130
Oxazole-C5-~160-165

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms and elucidating the three-dimensional structure of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity between the protons on the oxazole ring if they are close enough to couple. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. For example, it would definitively link the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.edu This is crucial for piecing together the molecular skeleton. In the case of this compound, HMBC correlations would be expected between the methylene protons and the C5 carbon of the oxazole ring, as well as the carbon of the methanesulfonate group. It would also show correlations between the oxazole ring protons and the ring carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. While this compound does not have stereocenters, NOESY could reveal through-space interactions between the methylene protons and protons on the oxazole ring, providing insights into the preferred conformation of the side chain relative to the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. nih.govnih.gov This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C5H7NO4S), HRMS would be able to confirm this molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a very low margin of error. This is a critical step in confirming the identity of a newly synthesized or isolated compound. rrpharmacology.ru

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the methanesulfonate group: Loss of the SO2CH3 radical or the CH3SO3⁻ anion are common fragmentation pathways for methanesulfonates.

Fragmentation of the oxazole ring: The oxazole ring can undergo characteristic ring-opening and fragmentation, providing further structural clues.

Cleavage of the methylene-oxygen bond: The bond between the methylene group and the oxygen of the ester can break, leading to fragments corresponding to the oxazole-methylene cation and the methanesulfonate anion.

By analyzing the m/z values of these fragments, researchers can piece together the original structure of the molecule.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Expected m/z
[M-CH3]⁺C4H4NO4S⁺178
[M-SO2CH3]⁺C4H4NO⁺82
[C4H4NOCH2]⁺Oxazol-5-ylmethyl cation96
[CH3SO3]⁻Methanesulfonate anion95

Note: The observed fragments and their relative intensities can vary depending on the ionization technique used (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. sapub.orgdtu.dk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (e.g., C=O, C-N, S=O) absorb at characteristic frequencies, allowing for the identification of functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

S=O stretching: Strong absorptions in the region of 1350-1175 cm⁻¹ are characteristic of the sulfonate group.

C=N stretching: The carbon-nitrogen double bond in the oxazole ring would likely show an absorption in the range of 1690-1640 cm⁻¹.

C-O stretching: The carbon-oxygen single bond of the ester group would exhibit stretching vibrations in the 1250-1000 cm⁻¹ region.

C-H stretching: Absorptions corresponding to the C-H bonds of the oxazole ring, methylene group, and methyl group would be observed.

Raman Spectroscopy: Raman spectroscopy provides similar information to IR spectroscopy but is based on the inelastic scattering of light. It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide complementary information on the vibrations of the oxazole ring and the S=O bonds.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Sulfonate (S=O)Asymmetric & Symmetric Stretching1350-1300 & 1175-1150
Oxazole (C=N)Stretching1690-1640
Ester (C-O)Stretching1250-1000
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Specific X-ray crystallographic data for this compound, which would provide definitive information about its three-dimensional structure in the solid state, is not currently published. Such an analysis would be invaluable for understanding the precise spatial arrangement of its atoms.

In the absence of direct experimental data for the target compound, we can look at related structures to hypothesize potential characteristics. For instance, studies on various oxazole and methanesulfonamide (B31651) derivatives reveal common features in their crystal structures. oealabs.comnih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, the exact bond lengths, bond angles, and torsion angles for this compound remain undetermined. However, typical values for related fragments can be anticipated. For example, the C-S and S=O bond lengths in the methanesulfonate group would be expected to be in the ranges observed for other organic sulfonates. Similarly, the bond lengths and angles within the 1,3-oxazole ring would likely conform to those seen in other 5-substituted oxazole compounds.

Hypothetical Data Table for Bond Parameters of this compound

ParameterAtom 1Atom 2Atom 3Expected Value Range (Å or °)
Bond LengthSO~1.42 - 1.45
Bond LengthSC(methane)~1.75 - 1.78
Bond LengthC(oxazole)O(ester)~1.43 - 1.47
Bond AngleOSO~118 - 122
Bond AngleC(methane)SO~105 - 109
Torsion AngleC(oxazole)C(methylene)O(ester)S

Note: This table is predictive and not based on experimental data for the specified compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The analysis of crystal packing provides insight into how molecules are arranged in a crystal lattice and the nature of the forces holding them together. For this compound, intermolecular interactions such as hydrogen bonding are not expected to be the dominant packing force, as the molecule lacks strong hydrogen bond donors like N-H or O-H groups.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound (C₅H₇NO₄S), the theoretical elemental composition can be calculated from its molecular weight.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011560.05534.28
HydrogenH1.00877.0564.03
NitrogenN14.007114.0077.99
OxygenO15.999463.99636.54
SulfurS32.06132.0618.31
Total 175.174 100.00

Experimental elemental analysis of a pure sample of this compound should yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values. No published experimental data from such an analysis for this specific compound has been found.

Strategic Synthetic Applications and Utility in Chemical Design

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

1,3-Oxazol-5-ylmethyl methanesulfonate (B1217627) is a valuable intermediate in the synthesis of more complex molecules due to the presence of the reactive methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, readily displaced by nucleophiles, which allows for the introduction of a wide variety of functional groups at the 5-position of the oxazole (B20620) ring. This reactivity is fundamental to its role in the stepwise assembly of intricate molecular structures.

One notable application involves the synthesis of novel heterocyclic systems. For instance, derivatives of 1,3-oxazole have been utilized in the preparation of nih.govresearchgate.netoxazolo[4,5-c] nih.govnih.govdopovidi-nanu.org.uaoxazaphosphepine, a new heterocyclic system. dopovidi-nanu.org.ua The synthesis involves the acylation of a precursor with mesyl chloride to form a methanesulfonate intermediate, which then undergoes intramolecular cyclization. dopovidi-nanu.org.ua

Application as a Precursor for the Construction of Diverse Heterocyclic Scaffolds

The oxazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous natural products and biologically active compounds. nih.gov 1,3-Oxazol-5-ylmethyl methanesulfonate serves as a starting point for the elaboration of this core structure into a variety of other heterocyclic systems. The van Leusen oxazole synthesis is a well-established method for creating 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.govsemanticscholar.org This initial oxazole can then be further functionalized.

The reactivity of the methanesulfonate group allows for the introduction of nucleophiles, which can either be a simple functional group or a more complex moiety that can participate in subsequent cyclization reactions. This strategy has been employed to synthesize a range of fused and linked heterocyclic systems. For example, the reaction of an oxazole derivative with a nucleophile can be the key step in constructing larger, more complex ring systems.

Integration into Multi-Component Reaction Sequences for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools in drug discovery, enabling the rapid and efficient generation of large and diverse chemical libraries from simple starting materials. nih.govnih.gov While there is no direct evidence of this compound being a starting material in a classical MCR, its derivatives can be readily prepared using MCRs. For instance, the Passerini and Ugi reactions are widely used to generate oxazole-containing scaffolds. nih.govrug.nl

The general strategy involves using an MCR to construct the core oxazole ring with a handle at the 5-position, which can then be converted to the methanesulfonate. This two-step approach, combining an MCR with a subsequent functionalization step, allows for the generation of a library of reactive intermediates. These intermediates can then be further diversified by reacting them with a variety of nucleophiles, leading to a large and diverse collection of molecules for biological screening. This approach leverages the efficiency of MCRs to build complexity early in the synthetic sequence. nih.gov

Derivatization Strategies for Exploring Chemical Space and Scaffold Diversification

The primary strategy for the derivatization of this compound revolves around the nucleophilic displacement of the mesylate group. This allows for the introduction of a vast array of functionalities, enabling a thorough exploration of the chemical space around the oxazole core.

NucleophileResulting Functional GroupPotential Application
AminesSubstituted aminomethyl oxazolesBuilding blocks for peptides, ligands for metal catalysts
ThiolsThioether-linked oxazolesSynthesis of sulfur-containing heterocycles
AzidesAzidomethyl oxazolesPrecursors for triazoles via "click" chemistry
CyanidesCyanomethyl oxazolesIntroduction of a nitrile group for further transformations
CarboxylatesEster-linked oxazolesProdrug strategies, modification of solubility

This versatility allows chemists to systematically modify the properties of the molecule, such as its size, shape, polarity, and hydrogen bonding capacity, in order to optimize its interaction with a biological target. Furthermore, the introduced functional group can itself be a reactive handle for further synthetic transformations, leading to even greater scaffold diversification.

Contribution to the Development of Novel Organic Methodologies

The unique reactivity of oxazole derivatives, including those that can be synthesized from this compound, has contributed to the development of new synthetic methods. For example, the van Leusen reaction, a cornerstone of oxazole synthesis, has been modified and adapted for various applications, including solid-phase synthesis and the preparation of complex natural products. nih.govsemanticscholar.org

Furthermore, the study of the reactivity of intermediates like this compound can lead to the discovery of new reaction pathways and the development of novel catalytic systems. The exploration of its use in transition metal-catalyzed cross-coupling reactions, for instance, could open up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds at the 5-position of the oxazole ring.

Q & A

Q. What are the critical parameters to optimize the synthesis of 1,3-Oxazol-5-ylmethyl methanesulfonate in laboratory settings?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., exothermic reactions may require cooling).
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency (avoid protic solvents to prevent hydrolysis of the methanesulfonate group) .
  • Catalysts : Use mild bases (e.g., K₂CO₃) to deprotonate intermediates without degrading the oxazole ring .
  • Reaction Time : Monitor via TLC (e.g., chloroform:methanol 7:3) until starting material consumption; typical durations range from 4–24 hours .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key data should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : Expect distinct shifts for the oxazole ring protons (δ 6.5–8.0 ppm) and methanesulfonate methyl group (δ 3.0–3.5 ppm). Coupling patterns confirm substituent orientation .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonate group .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the oxazole-sulfonate junction; requires high-purity crystals grown via slow evaporation .

Q. How can researchers assess the thermal stability of this compound, and what experimental precautions are necessary?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Identify melting points and exothermic decomposition events (e.g., sharp endotherms at 150–200°C).
  • Thermogravimetric Analysis (TGA) : Quantify weight loss under nitrogen atmosphere; sudden mass loss >200°C indicates thermal instability .
  • Precautions : Conduct in inert atmosphere to avoid oxidation, and use sealed crucibles to contain volatile byproducts.

Q. How does solvent choice influence the yield and purity of this compound during recrystallization?

  • Methodological Answer :
  • High-Polarity Solvents (e.g., DMSO) : Improve solubility but may trap impurities; use gradient cooling (e.g., 60°C → 4°C) to enhance crystal formation.
  • Low-Polarity Solvents (e.g., Ethyl Acetate) : Reduce solubility for rapid crystallization but risk incomplete impurity removal.
  • Mixed Solvent Systems : Optimize via trial (e.g., DCM:hexane 1:3) to balance yield and purity .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the nucleophilic substitution of this compound, and how can kinetic studies validate these pathways?

  • Methodological Answer :
  • Mechanism : The methanesulfonate group acts as a leaving group, enabling nucleophilic attack (e.g., by amines or thiols) to form derivatives. Tetrahedral intermediates may form transiently .
  • Kinetic Validation : Conduct pseudo-first-order experiments under varying nucleophile concentrations. Plot ln([reactant]) vs. time; linearity supports a second-order mechanism. Use Arrhenius plots to determine activation energy .

Q. How should researchers resolve contradictions between observed NMR shifts and computational predictions for this compound?

  • Methodological Answer :
  • Cross-Validation : Re-examine sample purity (HPLC) and solvent effects (deuterated vs. non-deuterated).
  • Computational Adjustments : Refine DFT calculations (e.g., B3LYP/6-31G*) to include solvent models (e.g., PCM for DMSO) and compare with experimental shifts .
  • Alternative Probes : Use NOESY to confirm spatial proximity of protons conflicting with predictions .

Q. What strategies are recommended for designing this compound derivatives with enhanced bioactivity, and how can SAR studies guide this process?

  • Methodological Answer :
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the oxazole ring to enhance metabolic stability .
  • SAR Workflow :

Synthesize analogs with systematic substituent variations.

Test in vitro bioactivity (e.g., enzyme inhibition).

Use QSAR models to correlate structural features (e.g., Hammett constants) with activity trends .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electron-rich/depleted sites. For example, the oxazole ring’s C2 position may exhibit higher electrophilicity .
  • MD Simulations : Simulate transition states in solvent environments to predict dominant reaction pathways (e.g., Diels-Alder vs. 1,3-dipolar cycloaddition) .

Data Contradiction and Validation

Q. How can researchers address discrepancies between theoretical and experimental IR spectra of this compound?

  • Methodological Answer :
  • Baseline Correction : Ensure experimental spectra are baseline-subtracted to remove solvent artifacts.
  • Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to computational IR frequencies to align with observed peaks .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of ambiguous vibrations (e.g., C-H vs. O-H stretches) .

Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., kinase assays) with IC₅₀ determination via dose-response curves.
  • Cellular Uptake Studies : Label derivatives with fluorophores (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

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